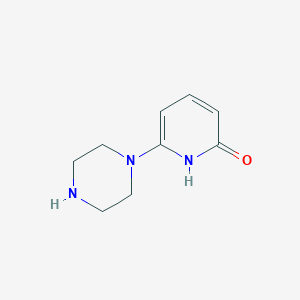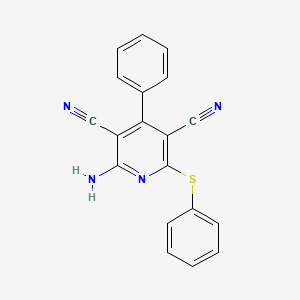![molecular formula C18H16N2O3 B8757737 alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester CAS No. 52549-16-3](/img/structure/B8757737.png)
alfa-Methyl-alfa-cyano-5H-[1] benzopyrano [2,3-b] pyridine-7-acetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate is a complex organic compound belonging to the class of benzopyranopyridines. This compound is known for its unique structural features, which include a fused benzopyrano and pyridine ring system.
Métodos De Preparación
The synthesis of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Análisis De Reacciones Químicas
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Aplicaciones Científicas De Investigación
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anti-inflammatory and analgesic properties.
Material Science: The unique structural features make it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its anti-inflammatory and analgesic effects. The compound’s structure allows it to fit into the active sites of these targets, blocking their activity and reducing inflammation and pain .
Comparación Con Compuestos Similares
Ethyl 2-(5H-1benzopyrano[2,3-b]pyridin-7-yl)-2-cyanopropanoate can be compared with other benzopyranopyridine derivatives such as:
Pranoprofen: Known for its anti-inflammatory properties, Pranoprofen is used in ophthalmology for treating allergic conjunctivitis.
Pyranoquinolines: These compounds share a similar fused ring system and are explored for their potential therapeutic applications.
The uniqueness of Ethyl 2-(5H-1
Propiedades
Número CAS |
52549-16-3 |
|---|---|
Fórmula molecular |
C18H16N2O3 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
ethyl 2-(5H-chromeno[2,3-b]pyridin-7-yl)-2-cyanopropanoate |
InChI |
InChI=1S/C18H16N2O3/c1-3-22-17(21)18(2,11-19)14-6-7-15-13(10-14)9-12-5-4-8-20-16(12)23-15/h4-8,10H,3,9H2,1-2H3 |
Clave InChI |
VNMRZVIXWSAVLP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C#N)C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 6-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B8757725.png)




